(2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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Overview
Description
(2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a synthetic organic compound that belongs to the class of azetidinones. This compound is characterized by the presence of a 2-chlorophenyl group, a 4-phenyl-1H-1,2,3-triazol-1-yl group, and an azetidin-1-yl group attached to a methanone moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Triazoles
are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial , anticancer and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
Biochemical Analysis
Biochemical Properties
The compound (2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has been found to interact with various enzymes and proteins . The triazole ring in the compound is known for its high chemical stability and its ability to engage in hydrogen bonding, which enhances its biocompatibility . This allows the compound to form stable interactions with various biomolecules .
Cellular Effects
Compounds with similar structures have been shown to have significant effects on cellular processes . For instance, some compounds with a triazole ring have been found to have antimicrobial and antioxidant activities, which could influence cell function .
Molecular Mechanism
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound could potentially act as an enzyme inhibitor or activator .
Temporal Effects in Laboratory Settings
The compound’s stability against metabolic degradation suggests that it could have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Similar compounds have been tested in animal models, providing some insight into potential dosage effects .
Metabolic Pathways
The compound’s ability to interact with enzymes such as CYP-450 suggests that it could be involved in various metabolic processes .
Transport and Distribution
Its ability to form stable interactions with various biomolecules suggests that it could be transported and distributed via specific transporters or binding proteins .
Subcellular Localization
Its ability to interact with various biomolecules suggests that it could be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 4-phenyl-1H-1,2,3-triazole: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between phenylacetylene and an azide derivative.
Synthesis of azetidinone: The azetidinone ring can be synthesized via a [2+2] cycloaddition reaction between an imine and a ketene.
Coupling reaction: The final step involves coupling the 2-chlorophenyl group with the previously synthesized 4-phenyl-1H-1,2,3-triazol-1-yl azetidinone using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (2-chlorophenyl)(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- (2-chlorophenyl)(3-(4-ethyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- (2-chlorophenyl)(3-(4-propyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
Uniqueness
(2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is unique due to the presence of the 4-phenyl-1H-1,2,3-triazol-1-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-16-9-5-4-8-15(16)18(24)22-10-14(11-22)23-12-17(20-21-23)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLAUTIQLFRGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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